molecular formula C18H16N2O2 B5214769 1-Piperazin-1-yl-anthraquinone

1-Piperazin-1-yl-anthraquinone

Cat. No.: B5214769
M. Wt: 292.3 g/mol
InChI Key: YOYNYOUTTSGHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazin-1-yl-anthraquinone is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . It is primarily used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which combines an anthraquinone moiety with a piperazine ring, making it a valuable tool in various research applications.

Chemical Reactions Analysis

1-Piperazin-1-yl-anthraquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include quinone derivatives, anthracene derivatives, and substituted piperazines .

Mechanism of Action

The mechanism of action of 1-Piperazin-1-yl-anthraquinone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to changes in cellular processes. For example, it can inhibit the detoxification pathway of heme in parasites, similar to the mechanism of action of chloroquine . Additionally, it can interact with DNA and proteins, leading to changes in gene expression and protein function .

Comparison with Similar Compounds

1-Piperazin-1-yl-anthraquinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the anthraquinone moiety with the piperazine ring, which imparts unique chemical and biological properties to the compound.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research, chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and scientists in various fields.

Properties

IUPAC Name

1-piperazin-1-ylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17-12-4-1-2-5-13(12)18(22)16-14(17)6-3-7-15(16)20-10-8-19-9-11-20/h1-7,19H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYNYOUTTSGHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.